molecular formula C11H20N2O3 B3234436 [(1-Acetyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid CAS No. 1353974-45-4

[(1-Acetyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid

Cat. No.: B3234436
CAS No.: 1353974-45-4
M. Wt: 228.29 g/mol
InChI Key: CBMPEGXODUCPBZ-UHFFFAOYSA-N
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Description

[(1-Acetyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid is a pyrrolidine-derived compound featuring an acetylated pyrrolidine ring, an ethyl-amino substituent, and a terminal acetic acid moiety. The acetyl group may improve metabolic stability, while the ethyl-amino and acetic acid groups could facilitate interactions with metal ions or biological targets .

Properties

IUPAC Name

2-[(1-acetylpyrrolidin-3-yl)methyl-ethylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-12(8-11(15)16)6-10-4-5-13(7-10)9(2)14/h10H,3-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMPEGXODUCPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(C1)C(=O)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101216140
Record name Glycine, N-[(1-acetyl-3-pyrrolidinyl)methyl]-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353974-45-4
Record name Glycine, N-[(1-acetyl-3-pyrrolidinyl)methyl]-N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353974-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[(1-acetyl-3-pyrrolidinyl)methyl]-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Acetyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Acetylation: The pyrrolidine ring is then acetylated using acetic anhydride or acetyl chloride under basic conditions to introduce the acetyl group.

    Introduction of the Amino Acid Moiety: The acetylated pyrrolidine is reacted with an appropriate amino acid derivative, such as ethyl glycinate, under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

[(1-Acetyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[(1-Acetyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.

    Material Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.

    Biological Studies: It can be employed in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of [(1-Acetyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs

The primary structural analogs of [(1-Acetyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid involve modifications to the alkylamino substituent. For example, replacing the ethyl group with a cyclopropyl moiety yields [(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid (CAS: 1353947-85-9) . Key differences include:

Property Ethyl-amino Derivative Cyclopropyl-amino Derivative
Substituent Size Linear ethyl chain (flexible) Cyclopropane ring (rigid, sterically constrained)
Electron Effects Electron-donating alkyl group Electron-withdrawing cyclopropyl group
Steric Hindrance Moderate High
Potential Applications Metal chelation, drug delivery Targeted binding (e.g., enzyme inhibition)

Functional Group Impact

  • Acetyl Group: Enhances lipophilicity and stability against enzymatic degradation compared to non-acetylated pyrrolidines. This is critical for pharmacokinetics in drug design .
  • Ethyl vs. Cyclopropyl Amino Groups: The ethyl group’s flexibility may improve binding to larger metal ions (e.g., uranium) or proteins, as seen in acetic acid-modified biochar systems where flexible carboxylate groups enhance uranium adsorption . The cyclopropyl group’s rigidity could favor selective interactions with planar biological targets (e.g., enzyme active sites) or reduce metabolic oxidation .

Hypothetical Performance in Metal Ion Adsorption

The ethyl-amino-acetic acid structure could theoretically mimic this behavior, with the acetic acid moiety enabling ion exchange and the ethyl-amino group providing secondary coordination sites .

Biological Activity

[(1-Acetyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid is a synthetic organic compound classified as an amino acid derivative, notable for its unique structure that includes a pyrrolidine ring and an acetyl group. This compound has garnered attention for its potential biological activities, including interactions with various enzymes and receptors, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C11H18N2O2\text{C}_{11}\text{H}_{18}\text{N}_2\text{O}_2

This compound features:

  • Pyrrolidine ring : A five-membered ring that contributes to the compound's biological activity.
  • Acetyl group : Enhances the lipophilicity and bioavailability of the molecule.
  • Amino acid moiety : Provides potential for interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may function as an inhibitor or activator , modulating various biochemical pathways. The exact mechanisms remain under investigation, but preliminary studies suggest involvement in pathways related to neurotransmission and metabolic regulation.

1. Enzyme Interaction

Research indicates that this compound can inhibit certain enzymes, potentially affecting metabolic processes. For instance, it has been studied for its role in modulating phospholipase A2 activity, which is crucial in cellular signaling and inflammation .

2. Neuroprotective Effects

Preliminary findings suggest that this compound may exhibit neuroprotective properties. Its structural similarity to other neuroactive compounds points to potential applications in treating neurodegenerative diseases .

3. Anticonvulsant Activity

Studies have shown that derivatives of pyrrolidine compounds often display anticonvulsant properties. While specific data on this compound is limited, the presence of the pyrrolidine ring suggests a possible efficacy in seizure models .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFocusFindings
Enzyme InhibitionIdentified as a potential inhibitor of lysosomal phospholipase A2, influencing lipid metabolism.
NeuroprotectionSuggested neuroprotective effects through modulation of neurotransmitter systems.
Anticonvulsant ActivityRelated compounds showed significant anticonvulsant activity, indicating potential therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(1-Acetyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid
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